molecular formula C12H16N2O6 B2582127 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene CAS No. 91559-07-8

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene

Cat. No.: B2582127
CAS No.: 91559-07-8
M. Wt: 284.268
InChI Key: ZBBIUMBWEGITOV-UHFFFAOYSA-N
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Description

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene is a chemical compound with the molecular formula C12H16N2O6. It is characterized by the presence of two nitro groups and two propan-2-yloxy groups attached to a benzene ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with nucleophiles in the cell, potentially leading to cytotoxic effects. The propan-2-yloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene is unique due to the presence of both nitro and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1,2-dinitro-4,5-di(propan-2-yloxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-7(2)19-11-5-9(13(15)16)10(14(17)18)6-12(11)20-8(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBIUMBWEGITOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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